molecular formula C13H18N4O3 B13890126 tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate

tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate

Cat. No.: B13890126
M. Wt: 278.31 g/mol
InChI Key: SLXCHTVXHKQUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate: is a complex organic compound featuring a pyrazole and pyrazinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow techniques and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pyrazinium derivatives, while reduction can produce neutral pyrazole compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its pyrazole and pyrazinium moieties are known to exhibit various biological activities, making it a valuable scaffold for drug discovery .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, materials science, and other industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate involves its interaction with specific molecular targets. The pyrazinium ion can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives

Uniqueness: tert-Butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate is unique due to its combination of pyrazole and pyrazinium moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate

InChI

InChI=1S/C13H18N4O3/c1-13(2,3)20-12(18)11-9-16(5-6-17(11)19)10-7-14-15(4)8-10/h5-9,17H,1-4H3

InChI Key

SLXCHTVXHKQUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(C=C[NH+]1[O-])C2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.